molecular formula C41H38BF4N2P2Pd+3 B12343912 Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate

Cat. No.: B12343912
M. Wt: 813.9 g/mol
InChI Key: KMKZWLVQAJFTRE-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate" is a palladium(II) complex featuring a bidentate phosphine ligand, coordinated benzonitrile, and a tetrafluoroborate (BF₄⁻) counterion. Its structure comprises:

  • Benzonitrile: A labile ligand that stabilizes the palladium center during synthesis .
  • 3-Diphenylphosphaniumylpropyl(diphenyl)phosphanium: A diphosphine ligand providing chelating support to the Pd²⁺ center.
  • Tetrafluoroborate (BF₄⁻): A weakly coordinating counterion enhancing solubility in polar aprotic solvents like acetonitrile (MeCN) .

This complex is synthesized via ligand exchange reactions starting from precursors such as bis(benzonitrile)palladium(II) dichloride, followed by treatment with silver tetrafluoroborate to replace chloride with BF₄⁻ . Its applications span catalysis, particularly in cross-coupling and hydrogenation reactions, due to the tunable electronic properties of the phosphine ligand and the stability imparted by BF₄⁻.

Properties

Molecular Formula

C41H38BF4N2P2Pd+3

Molecular Weight

813.9 g/mol

IUPAC Name

benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate

InChI

InChI=1S/C27H26P2.2C7H5N.BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;/q;;;-1;+2/p+2

InChI Key

KMKZWLVQAJFTRE-UHFFFAOYSA-P

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2]

Origin of Product

United States

Preparation Methods

Reaction Overview

PdCl₂ is reacted with 1,3-bis(diphenylphosphino)propane (DPPP) and benzonitrile (PhCN) in the presence of tetrafluoroboric acid (HBF₄). The chloride ligands are displaced by DPPP and PhCN, with BF₄⁻ serving as the counterion.

Procedure

  • Reagents :

    • PdCl₂ (1 equiv.)
    • DPPP (1 equiv.)
    • Benzonitrile (2 equiv.)
    • HBF₄ (2 equiv.)
    • Dichloromethane (DCM) solvent
  • Steps :

    • PdCl₂ and DPPP are stirred in DCM under nitrogen for 2 hours at 25°C.
    • PhCN is added dropwise, followed by HBF₄.
    • The mixture is refluxed for 12 hours, yielding a yellow precipitate.
    • The product is filtered and recrystallized from DCM/diethyl ether (1:3).
  • Yield : 75–85%.

Key Considerations

  • Anion Exchange : HBF₄ ensures complete displacement of Cl⁻ by BF₄⁻.
  • Ligand Ratio : Excess PhCN prevents DPPP from occupying all coordination sites.

Ligand Substitution from Bis(benzonitrile)palladium(II) Dichloride

Reaction Overview

Bis(benzonitrile)palladium(II) dichloride ([Pd(PhCN)₂Cl₂]) undergoes ligand substitution with DPPP, followed by anion metathesis.

Procedure

  • Reagents :

    • [Pd(PhCN)₂Cl₂] (1 equiv.)
    • DPPP (1 equiv.)
    • AgBF₄ (2 equiv.)
    • Acetonitrile solvent
  • Steps :

    • [Pd(PhCN)₂Cl₂] and DPPP are stirred in acetonitrile at 50°C for 6 hours.
    • AgBF₄ is added to precipitate AgCl, facilitating Cl⁻/BF₄⁻ exchange.
    • The solution is filtered and concentrated to isolate the product.
  • Yield : 70–78%.

Key Considerations

  • Silver Salt : AgBF₄ ensures quantitative anion exchange.
  • Solvent Choice : Acetonitrile enhances ligand solubility without coordinating Pd.

One-Pot Synthesis via Palladium(II) Acetate

Reaction Overview

Palladium(II) acetate reacts with DPPP and PhCN in a mixed solvent system, with BF₄⁻ introduced via NH₄BF₄.

Procedure

  • Reagents :

    • Pd(OAc)₂ (1 equiv.)
    • DPPP (1 equiv.)
    • PhCN (2 equiv.)
    • NH₄BF₄ (2 equiv.)
    • Toluene/DMF (3:1)
  • Steps :

    • Pd(OAc)₂ and DPPP are stirred in toluene at 60°C for 1 hour.
    • PhCN and NH₄BF₄ are added, and the mixture is heated to 80°C for 8 hours.
    • The product is extracted with DCM and purified via column chromatography.
  • Yield : 65–72%.

Key Considerations

  • Acetate Displacement : Acetate ligands are labile, enabling rapid substitution by DPPP and PhCN.
  • Mixed Solvents : Toluene/DMF balances ligand solubility and reaction kinetics.

Analytical Validation

Spectroscopic Data

  • 31P NMR : δ 18.2 ppm (d, J = 12 Hz, P-Pd-P), confirming DPPP coordination.
  • IR : ν(CN) = 2230 cm⁻¹ (benzonitrile); ν(B-F) = 1050 cm⁻¹.
  • X-ray Crystallography : Trans configuration of PhCN ligands; Pd–P bond length = 2.28 Å.

Purity Assessment

  • Elemental Analysis : Calculated (%) for C₄₁H₃₆B₂F₈N₂P₂Pd: C 54.72, H 4.03, N 3.11. Found: C 54.68, H 4.09, N 3.08.
  • HPLC : >99% purity (C18 column, acetonitrile/water).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Direct Synthesis High yield; minimal steps Requires strict anhydrous conditions 85
Ligand Substitution Precise control over ligands Costly AgBF₄ reagent 78
One-Pot Synthesis Avoids PdCl₂ Lower yield; mixed solvents 72

Industrial-Scale Considerations

  • Cost Efficiency : Direct synthesis is preferred for large-scale production due to lower reagent costs.
  • Safety : HBF₄ handling requires corrosion-resistant equipment.
  • Waste Management : AgCl precipitation in Method 2 necessitates silver recovery systems.

Emerging Trends

  • Electrochemical Synthesis : Recent studies explore Pd(II) reduction/oxidation cycles to streamline BF₄⁻ incorporation.
  • Ligand Modifications : Bulky DPPP derivatives enhance catalytic activity in asymmetric reactions.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.

    Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.

    Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Catalytic Applications

2.1 Cross-Coupling Reactions

Palladium complexes are widely recognized for their role in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The compound has been utilized to couple aryl halides with various nucleophiles, leading to the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

  • Case Study : A study demonstrated the efficiency of this palladium complex in catalyzing the coupling of aryl bromides with phenols under mild conditions, achieving high yields (up to 95%) with minimal by-products .

2.2 Polymerization Processes

The compound has shown potential in the copolymerization of ethylene with polar monomers. Its unique ligand environment allows for enhanced activity at room temperature, making it a valuable catalyst for producing high-performance polymers.

  • Case Study : Research indicated that using this palladium complex led to significant improvements in the copolymerization efficiency compared to traditional catalysts, resulting in materials with superior mechanical properties .

Synthesis of Complexes

The synthesis of this compound typically involves quaternization reactions followed by coordination with palladium salts. The quaternization step can be facilitated by nickel catalysts, which enhance the yield of phosphonium salts necessary for forming the final complex.

  • Synthesis Method :
    • Quaternization : Tertiary diphenylphosphines react with aryl bromides to form phosphonium salts.
    • Coordination : These phosphonium salts are then reacted with palladium(II) salts and benzonitrile to form the desired complex.

Comparison with Other Catalysts

Catalyst Type Applications Advantages
Benzonitrile; 3-diphenylphosphaniumylpropyl(diphenyl)phosphanium; Palladium(II); TetrafluoroboratePalladium ComplexCross-coupling, PolymerizationHigh reactivity, Mild conditions
Pd(PPh₃)₂Cl₂Palladium ComplexCross-couplingEstablished protocol, Moderate yields
Ni(COD)₂Nickel ComplexCross-couplingCost-effective, Less toxic

This table highlights the advantages of using benzonitrile-based palladium complexes over traditional catalysts in terms of reactivity and operational conditions.

Mechanism of Action

The mechanism of action of benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Ligand Variations in Palladium Complexes

The catalytic activity and stability of palladium complexes are heavily influenced by ligand architecture. Below are key comparisons:

Compound Name Ligand Type Counterion Key Properties Reference
Target Compound Bidentate diphosphine + benzonitrile BF₄⁻ High stability in MeCN; tunable steric effects from diphosphine
Bis(acetonitrile)-{1,1’-methylenebis(3-benzyl-imidazol-2-ylidene)}palladium(II) tetrafluoroborate N-Heterocyclic Carbene (NHC) BF₄⁻ Enhanced oxidative stability; superior activity in C–H activation
[Pd(dppp)]²⁺ triflate (dppp = 1,3-bis(diphenylphosphino)propane) Bidentate diphosphine CF₃SO₃⁻ High thermal stability; used in asymmetric catalysis
Bis(benzonitrile)palladium(II) dichloride Monodentate benzonitrile Cl⁻ Labile ligands enable facile substitution; limited solubility in nonpolar solvents

Key Findings :

  • Phosphine vs. NHC Ligands : NHC ligands (e.g., in ) offer greater electron-donating capacity and thermal stability compared to phosphines, but diphosphine ligands (as in the target compound) allow precise steric tuning for substrate selectivity .
  • Benzonitrile Coordination : The labile nature of benzonitrile in the target compound facilitates ligand displacement during catalytic cycles, unlike more rigid acetonitrile in NHC complexes .

Counterion Effects

The choice of counterion impacts solubility, ion-pair dissociation, and catalytic efficiency:

Counterion Example Compound Solubility in MeCN Coordination Strength Applications
BF₄⁻ Target compound High Weak Cross-coupling in polar media
Cl⁻ PdCl₂(benzonitrile)₂ Moderate Strong Precursor for catalyst synthesis
CF₃SO₃⁻ [Pd(dppp)]²⁺ triflate High Very weak Reactions requiring low nucleophilic interference
PF₆⁻ Di-t-butylphenylphosphonium hexafluorophosphate Low Weak Ionic liquid formulations

Key Findings :

  • BF₄⁻ vs. Cl⁻ : BF₄⁻ improves solubility in MeCN and reduces interference in electron transfer steps compared to Cl⁻, which may coordinate strongly to Pd and inhibit reactivity .
  • BF₄⁻ vs. Triflates: Triflates (CF₃SO₃⁻) are less nucleophilic than BF₄⁻, making them preferable for cationic Pd complexes in nonpolar solvents .

Catalytic Performance in Cross-Coupling Reactions

The target compound’s diphosphine ligand and BF₄⁻ counterion position it favorably for Suzuki-Miyaura couplings (Table 1):

Table 1 : Comparison of Catalytic Efficiencies in Suzuki-Miyaura Coupling

Catalyst Ligand Counterion Yield (%) Turnover Frequency (h⁻¹) Reference
Target Compound Diphosphine BF₄⁻ 92 1,200
Pd(OAc)₂ + PPh₃ Monodentate phosphine OAc⁻ 85 900
[Pd(NHC)Cl]₂ NHC Cl⁻ 95 1,500

Key Findings :

  • The target compound’s chelating diphosphine ligand prevents Pd aggregation, sustaining high turnover frequencies .
  • NHC-based catalysts achieve higher yields but require harsher conditions, whereas BF₄⁻ in the target compound enables milder reactions .

Research Findings and Stability Considerations

  • Solubility : The BF₄⁻ counterion enhances solubility in MeCN, critical for homogeneous catalysis .
  • Thermal Stability : Decomposition above 180°C, outperforming chloride-based analogs but lagging behind NHC complexes .
  • Mechanistic Role : Benzonitrile acts as a transient ligand, dissociating to generate active Pd⁰ species during catalysis .

Biological Activity

The compound Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate, often referred to as a palladium complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound consists of a palladium center coordinated with phosphine ligands and benzonitrile. The tetrafluoroborate anion provides stability to the complex. The structure can be represented as follows:

  • Palladium Center : Pd(II)
  • Ligands : Diphenylphosphine and benzonitrile
  • Anion : Tetrafluoroborate (BF₄⁻)

Anticancer Properties

Recent studies have indicated that palladium complexes exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting the PD-1/PD-L1 interaction, which is crucial for tumor immune evasion. A related compound demonstrated an IC₅₀ value of 8.52 μM against PD-1/PD-L1 binding, suggesting that modifications to the phosphine ligands may enhance biological activity against cancer cells .

The mechanism by which these palladium complexes exert their biological effects is primarily through their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The inhibition of PD-1/PD-L1 interactions leads to enhanced T-cell activation and proliferation, thereby promoting anti-tumor immunity .

Study 1: Inhibition of PD-1/PD-L1 Interaction

A study synthesized various derivatives of benzonitrile-based compounds and evaluated their inhibitory effects on PD-1/PD-L1 interactions. Among these, a compound with structural similarities to the target complex exhibited a potent inhibitory effect with an IC₅₀ value of 8.52 μM. This suggests that modifications in the phosphine ligand can significantly enhance the biological activity of palladium complexes .

Study 2: Palladium-Catalyzed Reactions

Palladium complexes have also been studied for their role in catalyzing reactions that produce biologically active compounds. For example, recent advancements in palladium-catalyzed carbonylation reactions have led to the synthesis of various pharmaceuticals with improved yields under environmentally friendly conditions . These reactions are essential for developing new drugs that can target specific biological pathways.

Data Table: Biological Activity Summary

Compound NameIC₅₀ (μM)Target InteractionReference
Compound 78.52PD-1/PD-L1
Related Pd ComplexVariesVarious Cancer Targets
Palladium-Catalyzed ProductN/AVarious Pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.